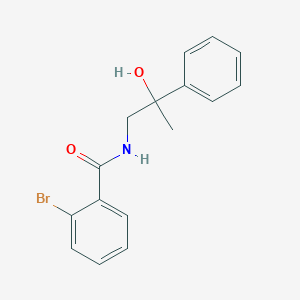

2-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide

説明

特性

IUPAC Name |

2-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO2/c1-16(20,12-7-3-2-4-8-12)11-18-15(19)13-9-5-6-10-14(13)17/h2-10,20H,11H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYTCINUTSHWEST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=CC=CC=C1Br)(C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide typically involves the reaction of 2-bromobenzoyl chloride with 2-hydroxy-2-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of 2-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

2-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, typically in an acidic medium.

Reduction Reactions: Reducing agents like lithium aluminum hydride, usually in an anhydrous solvent like ether.

Major Products Formed

Substitution Reactions: Formation of substituted benzamides.

Oxidation Reactions: Formation of benzoyl derivatives.

Reduction Reactions: Formation of amine derivatives.

科学的研究の応用

2-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the bromine atom play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects.

類似化合物との比較

Substituent Effects on Physicochemical Properties

The N-substituent significantly influences solubility, crystallinity, and stability. Key analogs include:

- Hydrophilic vs. Hydrophobic Balance : The hydroxyl group in the target compound enhances water solubility compared to tert-butyl or cumyl analogs, while the phenyl group retains lipophilic character .

- Crystallinity : Bulkier substituents (e.g., cumyl) may hinder crystallization, whereas smaller groups (e.g., hydroxypropyl) facilitate it, as seen in analogs resolved via SHELX/ORTEP crystallography .

Key Research Findings and Data Tables

生物活性

2-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a bromine atom and a hydroxy group enhances its reactivity and interaction with various biological targets, making it a candidate for drug development and other applications.

The molecular structure of 2-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide includes:

- Bromine Atom : Contributes to the compound's electrophilic properties.

- Hydroxy Group : Enhances hydrogen bonding capabilities, influencing its binding affinity to biological targets.

The biological activity of 2-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide is primarily attributed to its interaction with specific enzymes and receptors. The bromine atom and hydroxy group play crucial roles in modulating these interactions, leading to either inhibition or activation of various biochemical pathways. This dual functionality is essential for the compound's potential therapeutic effects, particularly in cancer treatment and antimicrobial applications.

Antimicrobial Properties

Research indicates that 2-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide exhibits notable antimicrobial activity. This property has been explored in various studies, demonstrating its effectiveness against specific bacterial strains. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.

Anticancer Effects

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of sigma receptors, which are implicated in cancer cell signaling pathways. The activation of these receptors can lead to increased intracellular calcium levels, promoting apoptotic pathways distinct from traditional chemotherapeutics .

Case Studies

-

Anticancer Activity :

A study focusing on sigma receptor modulation highlighted the role of 2-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide in inducing apoptosis in breast cancer cell lines. The findings indicated that the compound significantly reduced cell viability through receptor-mediated pathways, suggesting its potential as a chemotherapeutic agent . -

Antimicrobial Efficacy :

Another investigation assessed the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated a dose-dependent inhibition of bacterial growth, supporting its application in developing new antibacterial agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-bromo-N-(3-methoxyphenyl)benzamide | Contains methoxy group instead of hydroxy | Different antimicrobial and anticancer profile |

| N-(2-hydroxy-3-phenylpropyl)benzamide | Lacks bromine atom | Reduced reactivity and lower biological activity |

| 2-bromo-N-(3-hydroxy-3-phenylpropyl)benzamide | Similar structure but different positioning | Varying potency in biological assays |

Q & A

Q. How can the synthesis of 2-bromo-N-(2-hydroxy-2-phenylpropyl)benzamide be optimized for higher yields?

Methodological Answer:

- Use Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical factors like reaction time (60–120 min) or nucleophile concentration (1.2–2.0 equiv) .

- Employ reducing agents (e.g., NaBH₄ or LiAlH₄) to stabilize intermediates during amide bond formation, and monitor progress via TLC or HPLC .

- Optimize purification using gradient column chromatography (hexane:ethyl acetate ratios 8:1 to 3:1) to isolate the compound with >95% purity .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions (e.g., bromine at C2, hydroxyl group on the propyl chain). Compare chemical shifts to analogs like 2-bromo-3-fluoro-N-propylbenzamide (δH 7.2–7.8 ppm for aromatic protons) .

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (expected m/z ~362.2 for C₁₆H₁₅BrNO₂) and fragmentation patterns .

- FTIR : Validate functional groups (amide C=O stretch ~1650 cm⁻¹, hydroxyl O-H stretch ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?

Methodological Answer:

- Synthesize structural analogs (e.g., replacing bromine with chlorine or modifying the hydroxypropyl chain) and compare bioactivity in enzyme inhibition assays (e.g., IC₅₀ values for kinase targets) .

- Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins, guided by crystallographic data from similar benzamides .

- Validate hypotheses with in vitro assays (e.g., cell viability assays for anticancer activity) and correlate results with electronic parameters (Hammett σ constants) of substituents .

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Conduct meta-analysis of existing datasets to identify outliers. For example, discrepancies in IC₅₀ values may arise from variations in assay conditions (e.g., ATP concentration in kinase assays).

- Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and apply statistical tools (ANOVA, Tukey’s HSD test) to confirm significance .

- Control for batch-to-batch purity differences (>98% purity required for reproducibility) via rigorous QC protocols .

Q. What computational strategies can predict novel reactions involving this compound?

Methodological Answer:

- Apply quantum chemical calculations (DFT at B3LYP/6-31G* level) to model reaction pathways, such as bromine displacement via SNAr mechanisms .

- Use machine learning (e.g., random forest models trained on reaction databases) to predict feasible cross-coupling partners (e.g., Suzuki-Miyaura with aryl boronic acids) .

- Validate predictions with high-throughput screening (96-well plates) under varying Pd catalyst systems (e.g., Pd(OAc)₂/XPhos) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。